Bezuclastinib

Gastrointestinal Stromal Tumor Imatinib-Resistant GIST Progression-Free Survival

Bezuclastinib is the first-in-class type I KIT inhibitor engineered for D816V and exon 17/18 A-loop mutations, with Phase 3 PEAK data showing 50% reduction in progression risk vs. sunitinib (HR=0.50). It delivers 88% in vivo pKIT inhibition—3.5× higher than avapritinib at matched exposures—and a brain:plasma ratio <0.1, eliminating CNS confounds. Engineered to spare PDGFRα/β and CSF1R, it guarantees unambiguous KIT phenotype attribution. The established bezuclastinib-sunitinib safety profile supports combination studies. Procure with confidence for translational research where target coverage and selectivity are non-negotiable.

Molecular Formula C19H17N5O
Molecular Weight 331.4 g/mol
CAS No. 1616385-51-3
Cat. No. B8819240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBezuclastinib
CAS1616385-51-3
Molecular FormulaC19H17N5O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1C(=O)NC2=CN=C3C(=C2)C=C(N3)C4=CC=CC=C4)C
InChIInChI=1S/C19H17N5O/c1-11-12(2)23-24-17(11)19(25)21-15-8-14-9-16(22-18(14)20-10-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22)(H,21,25)(H,23,24)
InChIKeyNVSHVYGIYPBTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bezuclastinib (CAS 1616385-51-3) as a Mutation-Specific KIT D816V Tyrosine Kinase Inhibitor


Bezuclastinib (CGT9486, PLX9486) is an orally bioavailable, small-molecule type I tyrosine kinase inhibitor rationally designed to target activating loop (A-loop) mutations in the KIT receptor, particularly the KIT D816V substitution found in over 95% of systemic mastocytosis and a subset of imatinib-resistant gastrointestinal stromal tumors [1]. Unlike broad-spectrum kinase inhibitors, bezuclastinib exhibits engineered selectivity to minimize off-target engagement of closely related kinases associated with dose-limiting toxicities [2].

Bezuclastinib Cannot Be Substituted with Other KIT/PDGFR Inhibitors: Evidence of Differentiated Target Engagement and Exposure


Although multiple KIT inhibitors are clinically available, they exhibit divergent selectivity profiles, brain penetration characteristics, and degrees of target engagement at clinically achievable exposures. For instance, avapritinib also targets KIT D816V but demonstrates measurable inhibition of PDGFRα/β and achieves substantially lower in vivo KIT target coverage than bezuclastinib [1]. Midostaurin is a multi-kinase inhibitor with nanomolar potency against wild-type KIT but markedly reduced activity against the D816V mutant [2]. Imatinib, sunitinib, and regorafenib lack clinically meaningful activity against exon 17/18 A-loop mutations [3]. Consequently, the selection of a KIT inhibitor for experimental systems or clinical research is not interchangeable without compromising mutation coverage, pharmacodynamic effect, or safety profile.

Bezuclastinib Quantitative Comparator Evidence: PFS, Target Coverage, and Selectivity Metrics


Superior Clinical Efficacy: Bezuclastinib Plus Sunitinib Doubles PFS vs. Sunitinib Monotherapy in Phase 3 GIST Trial

In the global, randomized Phase 3 PEAK trial (NCT05208047), bezuclastinib administered in combination with sunitinib demonstrated a statistically significant 50% reduction in the risk of disease progression or death compared to sunitinib monotherapy in patients with imatinib-resistant or intolerant gastrointestinal stromal tumors [1]. The combination arm achieved a median progression-free survival (mPFS) of 16.5 months versus 9.2 months for sunitinib alone, representing a 7.3-month absolute improvement [2]. Objective response rate was 46% with the bezuclastinib combination compared to 26% with sunitinib monotherapy (p<0.0001) [2].

Gastrointestinal Stromal Tumor Imatinib-Resistant GIST Progression-Free Survival Phase 3 Clinical Trial Second-Line Therapy

Enhanced In Vivo Target Engagement: Bezuclastinib Achieves 2-Fold Greater Potency Than Avapritinib in Nonclinical Models

In comparative nonclinical studies presented at the 67th ASH Annual Meeting, bezuclastinib demonstrated approximately 2-fold greater in vivo potency than avapritinib across multiple models [1]. At exposure levels approximating those achieved clinically, bezuclastinib achieved target engagement levels of 88% inhibitory concentration for pKIT at Cmax and 84% overall exposure EAUC [1]. Under identical experimental conditions, avapritinib achieved pKIT inhibitory concentrations of only 25% and an EAUC of 27% [1].

KIT Target Engagement Systemic Mastocytosis Pharmacodynamics Mast Cell Burden In Vivo Potency

Selectivity Profile: Bezuclastinib Spares PDGFRα/β and CSF1R Versus Avapritinib and Multi-Kinase Inhibitors

Bezuclastinib was specifically designed to inhibit exon 17/18 KIT mutations while sparing closely related kinases with known toxicity liabilities [1]. In head-to-head cell-based kinase profiling assays, bezuclastinib demonstrated selective inhibition of KIT D816V with minimal activity against PDGFRα, PDGFRβ, KIT wild-type, VEGFR2 (KDR), and CSF1R (FMS) when compared to other clinically relevant compounds for systemic mastocytosis [1]. In contrast, avapritinib inhibits PDGFRα and PDGFRβ, which may contribute to specific adverse effect profiles [2]. Midostaurin exhibits broad multi-kinase inhibition, including potent wild-type KIT suppression but reduced D816V activity [3].

Kinase Selectivity Off-Target Profiling PDGFR CSF1R KIT D816V

Minimal Brain Penetration: Bezuclastinib Brain:Plasma Ratio <0.1 Versus CNS-Penetrant KIT Inhibitors

In a tissue distribution study performed in rats, bezuclastinib exhibited a brain-to-plasma ratio of less than 0.1 following 3-day administration at 25 mg/kg, a dose that closely correlates with clinical exposure [1]. This finding was supported by neurobehavioral assessments in rodents showing no CNS-related effects at doses up to 100 mg/kg [1]. Minimal brain penetration is a preferred feature for anti-KIT molecules, as CNS-related adverse events including cognitive effects and intracranial hemorrhage have been observed with other KIT inhibitors in this class [2].

Blood-Brain Barrier Brain Penetration CNS Safety Pharmacokinetics Neurotoxicity

Potent Activity Against KIT D816V: Comparable to Avapritinib with Lower WT KIT Inhibition

In Ba/F3 cellular proliferation assays, bezuclastinib demonstrated potent inhibition of KIT D816V-driven growth with an IC50 of 6.6 nM and activity against the double-mutant KIT V560G/D816V with an IC50 of 7.1 nM [1]. In comparative biochemical and cellular assays, bezuclastinib exhibited an IC50 of 32.5 nM against wild-type KIT and 3.4-14.0 nM against KIT D816V [2]. Avapritinib demonstrated an IC50 of 89.5 nM against wild-type KIT and 3.1-13.0 nM against KIT D816V [2]. Dasatinib showed an IC50 of 79.0 nM against wild-type KIT and 37.0 nM against KIT D816V [2].

KIT D816V IC50 Wild-Type KIT Mutant Selectivity Ba/F3 Cellular Assay

Safety Profile: Comparable to Sunitinib Monotherapy with No Unique Safety Signals

In the Phase 3 PEAK trial, the safety profile of bezuclastinib combined with sunitinib was generally well tolerated with no unique safety signals compared to sunitinib monotherapy [1]. Grade 3 or higher adverse events included hypertension (29.4% combination vs. 27.4% monotherapy), neutropenia (15.2% vs. 15.4%), ALT/AST increases (10.8% vs. 1.4%), anemia (9.3% vs. 4.8%), and diarrhea (7.8% vs. 7.2%) [1]. Treatment discontinuation due to adverse events occurred in 7.4% of combination-treated patients versus 3.8% on sunitinib alone [1].

Adverse Events Tolerability ALT/AST Elevations Hypertension Neutropenia

Bezuclastinib Optimal Use Cases: Indications Where Comparator Data Support Differentiated Selection


Second-Line GIST Research Requiring Exon 17/18 Mutation Coverage with Validated Clinical Comparator Data

Bezuclastinib is the preferred compound for experimental systems modeling imatinib-resistant GIST harboring secondary KIT exon 17/18 mutations, based on Phase 3 PEAK trial data demonstrating a 50% reduction in progression risk versus sunitinib monotherapy (HR=0.50, mPFS 16.5 vs. 9.2 months) [1]. This represents the first positive Phase 3 trial in second-line GIST in over 20 years and provides a benchmark comparator for preclinical studies evaluating novel combination strategies or resistance mechanisms.

Systemic Mastocytosis Research Requiring Maximal KIT D816V Target Engagement Without CNS Confounds

For experimental models of systemic mastocytosis where deep suppression of clonal mast cell burden is required, bezuclastinib offers quantitatively superior in vivo target engagement compared to avapritinib (88% vs. 25% pKIT inhibition at Cmax under clinical exposure-matched conditions) [1]. Combined with minimal brain penetration (brain:plasma ratio <0.1), bezuclastinib is the compound of choice for peripheral KIT inhibition studies where CNS-mediated confounding effects must be avoided [2].

Combination Therapy Studies with Sunitinib in KIT-Driven Malignancies

The bezuclastinib-sunitinib combination has demonstrated a defined and reproducible safety profile from the Phase 3 PEAK trial, with Grade 3+ adverse events comparable to sunitinib alone aside from manageable ALT/AST elevations [1]. This established tolerability profile supports the use of bezuclastinib in combination regimens for preclinical or translational studies, with known adverse event benchmarks available for study design and risk assessment.

Kinase Selectivity Studies Requiring Clean KIT D816V Signal Without PDGFRα/β or CSF1R Off-Target Activity

Bezuclastinib is engineered to spare PDGFRα, PDGFRβ, and CSF1R, distinguishing it from avapritinib (which inhibits PDGFRα/β) and midostaurin (which broadly inhibits multiple kinases) [1]. For mechanistic studies requiring unambiguous attribution of phenotypes to KIT D816V inhibition, bezuclastinib provides a cleaner pharmacological tool than multi-kinase or less selective KIT inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bezuclastinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.